4-Benzyl-2,6-diphenylpyrylium tetrafluoroborate
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Overview
Description
4-Benzyl-2,6-diphenylpyrylium tetrafluoroborate is a chemical compound with the molecular formula C24H19BF4O and a molecular weight of 410.223. It is a member of the pyrylium family, which are aromatic six-membered ring compounds containing an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2,6-diphenylpyrylium tetrafluoroborate typically involves the reaction of benzyl chloride with 2,6-diphenylpyrylium tetrafluoroborate in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2,6-diphenylpyrylium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrylium salts.
Reduction: Reduction reactions can convert it into dihydropyrylium derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride.
Major Products Formed
The major products formed from these reactions include various substituted pyrylium salts, dihydropyrylium derivatives, and other aromatic compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Benzyl-2,6-diphenylpyrylium tetrafluoroborate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-Benzyl-2,6-diphenylpyrylium tetrafluoroborate involves its interaction with molecular targets through its aromatic and ionic properties. It can participate in electron transfer reactions, interact with nucleophiles, and form complexes with various substrates. These interactions are crucial for its role as a catalyst and in biological applications .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Triphenylpyrylium tetrafluoroborate
- 2,6-Diphenylpyrylium tetrafluoroborate
- N-Benzyl-2,4,6-triphenylpyridinium tetrafluoroborate
Uniqueness
4-Benzyl-2,6-diphenylpyrylium tetrafluoroborate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Properties
CAS No. |
58164-65-1 |
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Molecular Formula |
C24H19BF4O |
Molecular Weight |
410.2 g/mol |
IUPAC Name |
4-benzyl-2,6-diphenylpyrylium;tetrafluoroborate |
InChI |
InChI=1S/C24H19O.BF4/c1-4-10-19(11-5-1)16-20-17-23(21-12-6-2-7-13-21)25-24(18-20)22-14-8-3-9-15-22;2-1(3,4)5/h1-15,17-18H,16H2;/q+1;-1 |
InChI Key |
KUYPEJIGWCDUAI-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)CC2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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